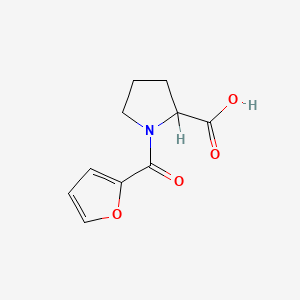

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Biological Relevance

The pyrrolidine ring system is a cornerstone in the architecture of a vast number of biologically active compounds. Its prevalence in natural products and pharmaceuticals underscores its importance in molecular design.

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery. Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The pyrrolidine ring is a key structural component in numerous alkaloids, amino acids like proline and hydroxyproline, and a wide array of synthetic drugs. Its presence can enhance metabolic stability, improve solubility, and provide a rigid framework for the construction of complex molecular architectures. The stereogenic centers inherent to substituted pyrrolidines further contribute to their value, allowing for the synthesis of enantiomerically pure compounds with specific biological activities.

The pyrrolidine core's ability to serve as a versatile scaffold is highlighted by its presence in a wide range of pharmaceuticals with diverse therapeutic applications.

| Therapeutic Area | Examples of Drugs Containing a Pyrrolidine Ring |

|---|---|

| Antiviral | L-Proline (B1679175) |

| Anticancer | Belinostat |

| Antihypertensive | Captopril, Enalapril |

| Antidiabetic | Vildagliptin, Saxagliptin |

The furan-2-carbonyl group, also known as the 2-furoyl group, is a common acyl moiety derived from furan-2-carboxylic acid. The furan (B31954) ring itself is an aromatic heterocycle that is a structural component of many natural and synthetic bioactive compounds. The incorporation of a furan-2-carbonyl moiety into a molecule can significantly influence its chemical and biological properties. The furan ring can participate in various interactions, including hydrogen bonding (via the oxygen atom) and π-stacking, which can be important for molecular recognition processes. Furthermore, the carbonyl group of the furan-2-carbonyl moiety can act as a hydrogen bond acceptor and provides a point for further chemical modification. This moiety is found in a variety of compounds with applications ranging from pharmaceuticals to materials science.

1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid serves as a valuable chiral building block in organic synthesis. The presence of a carboxylic acid group on the pyrrolidine ring provides a handle for a variety of chemical transformations, including amide bond formation and esterification. This allows for its incorporation into larger, more complex molecules such as peptides and peptidomimetics. The furan moiety can also be chemically modified, for instance, through electrophilic substitution reactions, further expanding the synthetic utility of this compound. Its rigid structure and defined stereochemistry make it an attractive starting material for the synthesis of conformationally constrained peptides and other architecturally complex target molecules. While specific, detailed synthetic applications in the literature are not extensively documented in readily available sources, its structure strongly suggests its utility as an intermediate in the synthesis of novel therapeutic agents and other functional organic molecules. For example, similar pyrrolidine-2-carboxylic acid derivatives are key intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. beilstein-journals.org

Overview of Structural Features and Chiral Considerations

The structural and stereochemical properties of this compound are central to its utility in chemical research. The combination of a chiral, non-planar pyrrolidine ring and a planar aromatic furan ring results in a molecule with distinct conformational preferences.

The conformation of this compound is determined by the interplay of several factors, including the puckering of the pyrrolidine ring, the rotation around the N-C(O) amide bond, and the orientation of the furan ring. The pyrrolidine ring typically adopts one of two major puckered conformations, known as Cγ-exo and Cγ-endo (or "down" and "up" puckers). The energy barrier between these conformers is relatively low, and the preferred conformation can be influenced by the nature of the substituents on the ring. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKHSTWTJLFRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Furan 2 Carbonyl Pyrrolidine 2 Carboxylic Acid and Its Analogues

Conventional Synthetic Routes

Conventional methods for the synthesis of 1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid primarily rely on well-established amide bond-forming reactions. These approaches are characterized by their reliability and the ready availability of starting materials.

Amide Bond Formation via Furan-2-carbonyl Chloride and L-Proline (B1679175)

A direct and widely utilized method for the synthesis of this compound is the acylation of L-proline with furan-2-carbonyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is typically performed in a two-phase solvent system. wikipedia.orglscollege.ac.inorganic-chemistry.org The base, often in the aqueous phase, neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the nucleophilic attack of the secondary amine of L-proline on the electrophilic carbonyl carbon of furan-2-carbonyl chloride. The use of a base is crucial to deprotonate the proline nitrogen, enhancing its nucleophilicity, and to scavenge the HCl byproduct.

| Reactants | Reagents | Solvent System | Key Features |

| L-Proline | Furan-2-carbonyl chloride, Base (e.g., NaOH, Et3N) | Biphasic (e.g., Water/DCM) or Aprotic (e.g., THF) | Robust and high-yielding reaction. |

Alternative Acylation Strategies Utilizing Furan-2-carboxylic Acid Derivatives

Beyond the use of the highly reactive acyl chloride, alternative acylation strategies starting from furan-2-carboxylic acid offer a milder approach. These methods involve the in-situ activation of the carboxylic acid using a variety of coupling reagents commonly employed in peptide synthesis. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), are used to form an active ester intermediate. This intermediate then readily reacts with the amine group of L-proline to form the desired amide bond.

Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective for this transformation. These reagents offer advantages such as faster reaction times and reduced side reactions.

| Coupling Reagent Type | Examples | Mechanism of Action |

| Carbodiimides | DCC, EDC | Formation of an O-acylisourea active intermediate. |

| Phosphonium (B103445) Salts | BOP, PyBOP | Formation of an activated phosphonium ester. |

| Uronium/Aminium Salts | HBTU, HATU | Formation of an activated uronium/aminium ester. |

Stereoselective Synthesis of Pyrrolidine-2-carboxylic Acid Derivatives

The stereochemistry of the pyrrolidine-2-carboxylic acid moiety is crucial for the biological activity of many of its derivatives. Consequently, significant research has been directed towards the development of stereoselective synthetic methods for constructing the pyrrolidine (B122466) ring and establishing the desired stereochemistry at the C2 position.

Chiral Auxiliaries and Catalytic Asymmetric Approaches in Pyrrolidine Ring Construction

The asymmetric synthesis of the pyrrolidine ring can be achieved through various strategies, including the use of chiral auxiliaries. wikipedia.org Chiral auxiliaries, such as those derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), can be temporarily incorporated into the molecule to direct the stereochemical outcome of key bond-forming reactions. wikipedia.org For instance, the Enders SAMP/RAMP hydrazone alkylation reaction is a powerful method for the asymmetric α-alkylation of ketones and aldehydes, which can serve as precursors to substituted pyrrolidines. wikipedia.org Another approach involves the use of chiral sultams, like Oppolzer's camphor (B46023) sultam, to direct 1,3-dipolar cycloaddition reactions for the stereocontrolled synthesis of substituted pyrrolidines. acs.org

Catalytic asymmetric methods offer a more atom-economical approach to constructing the chiral pyrrolidine ring. nih.govresearchgate.netacs.org These methods often employ chiral transition metal catalysts or organocatalysts to control the stereoselectivity of reactions such as [3+2] cycloadditions of azomethine ylides with alkenes. acs.orgmdpi.com Chiral phosphoric acids have also been shown to catalyze enantioselective intramolecular aza-Michael cyclizations to form pyrrolidines. whiterose.ac.uk

Enantioselective Formation of the Pyrrolidine-2-carboxylic Acid Stereocenter

The enantioselective formation of the stereocenter at the C2 position of pyrrolidine-2-carboxylic acid is a critical step. When starting from achiral or racemic precursors, organocatalysis has emerged as a powerful tool. L-proline itself and its derivatives are effective organocatalysts for a variety of asymmetric transformations that can establish the C2 stereocenter. nih.gov For example, asymmetric Mannich reactions and Michael additions catalyzed by chiral pyrrolidine-based organocatalysts can be used to construct the pyrrolidine ring with high enantioselectivity. researchgate.net

Furthermore, diastereoselective methods can be employed when a chiral center is already present in the molecule. For instance, the diastereoselective alkylation of pyroglutamic acid derivatives, which are readily available from the chiral pool, can be used to introduce substituents at various positions of the pyrrolidine ring with good stereocontrol.

| Methodology | Key Features |

| Chiral Auxiliaries | Use of recoverable chiral molecules to direct stereochemistry. |

| Catalytic Asymmetric Synthesis | Employs chiral catalysts (metal- or organo-based) in substoichiometric amounts. |

| Organocatalysis | Utilizes small organic molecules, often derived from natural products like proline, to catalyze enantioselective reactions. |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for this compound and its analogues. A key focus is the replacement of hazardous solvents and reagents.

For the amide bond formation step, the use of greener solvents is being explored. Propylene carbonate and solvent mixtures like anisole (B1667542) with N-octyl-2-pyrrolidone (NOP) have been identified as potential replacements for traditional solvents like DMF and DCM in peptide synthesis. rsc.orgtandfonline.com The Schotten-Baumann reaction itself can be considered a relatively green method as it can often be performed in water. cam.ac.uk

Biocatalysis offers a promising green alternative for amide bond synthesis. Enzymes such as lipases and acylases can catalyze the formation of N-acyl amino acids under mild, aqueous conditions, avoiding the need for harsh reagents and organic solvents. researchgate.net The enzymatic synthesis of amides from furan (B31954) derivatives has been demonstrated, highlighting the potential for biocatalytic routes to the target molecule.

Furthermore, the development of catalytic methods for amide bond formation, as opposed to stoichiometric activating agents, aligns with the principles of atom economy and waste reduction.

Exploration of Environmentally Benign Solvents and Reagents

The synthesis of this compound typically involves the formation of an amide bond between the proline ring and a furan-2-carbonyl group. Traditionally, this transformation has been conducted in conventional organic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), which are now recognized as hazardous. unibe.ch Consequently, significant research has been directed toward identifying greener solvent alternatives that are safer, derived from renewable resources, and have a lower environmental footprint. bohrium.com

Biomass-derived solvents have emerged as promising substitutes. For instance, 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from levulinic acid, is a viable alternative for amide synthesis. bohrium.comunibe.ch Another green solvent, cyclopentyl methyl ether (CPME), has been successfully used in enzymatic amide bond formation and is noted for its safety profile. bohrium.comnih.gov Other solvents like γ-Valerolactone and p-cymene (B1678584) also show potential as green reaction media for amide syntheses. bohrium.com The selection of an appropriate green solvent is a critical step in developing sustainable synthetic routes. bohrium.com

Beyond solvents, the choice of reagents for activating the carboxylic acid group of furan-2-carboxylic acid is crucial for a green synthesis. Standard methods often rely on stoichiometric coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). ucl.ac.uk These reagents, while effective, generate significant amounts of waste, leading to poor atom economy. ucl.ac.ukunibe.ch A greener approach involves the in situ generation of a more reactive species, such as an acyl chloride, using low-cost reagents like thionyl chloride or oxalyl chloride, which are more common in large-scale industrial processes. ucl.ac.uk The most direct and sustainable method for amide synthesis is the direct condensation of a carboxylic acid and an amine, which produces only water as a byproduct. themjalab.com However, this reaction is often thermodynamically unfavorable and requires harsh conditions or catalytic activation to proceed efficiently. themjalab.com

| Solvent | Type | Key Advantages/Disadvantages | Source Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Conventional (Dipolar Aprotic) | High boiling point, good solubility for many reagents. Considered a substance of very high concern. | bohrium.comunibe.ch |

| Dichloromethane (DCM) | Conventional (Chlorinated) | Volatile, effective for many reactions at low temperatures. Suspected carcinogen and environmental pollutant. | unibe.ch |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Biomass-derived) | Higher boiling point than THF, forms azeotropes with water, derived from renewable sources. | bohrium.comunibe.ch |

| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low water miscibility, stable to acids and bases, considered a safer solvent. | bohrium.comnih.gov |

| γ-Valerolactone (GVL) | Green (Biomass-derived) | Biodegradable, low toxicity, high boiling point. Shows potential in peptide synthesis. | bohrium.com |

| p-Cymene | Green (Biomass-derived) | Derived from plant sources, high boiling point, suitable for ester and amide synthesis. | bohrium.com |

Catalyst Development for Enhanced Reaction Efficiency

To overcome the challenges of direct amide bond formation, various catalytic systems have been developed to enhance reaction efficiency under milder conditions. These catalysts offer a more sustainable alternative to stoichiometric activating agents by lowering the activation energy of the reaction and enabling processes with higher atom economy. ucl.ac.uk

Enzymatic Catalysis: Enzymes, particularly lipases, have proven to be powerful biocatalysts for forming amide bonds. nih.gov Candida antarctica lipase (B570770) B (CALB) is widely used and shows high catalytic activity and stability in organic solvents under anhydrous conditions. nih.gov An enzymatic strategy for amide synthesis is inherently green, as it replaces hazardous reagents, generates fewer byproducts, and often proceeds under mild reaction conditions. nih.gov The use of CALB in a green solvent like CPME provides an efficient and sustainable method for direct amide synthesis from a variety of carboxylic acids and amines, including cyclic amines like proline. nih.gov

Organometallic and Inorganic Catalysis: Boronic acids have been reported as effective catalysts for direct amidation reactions, which typically proceed with the removal of water. ucl.ac.uk Another approach involves the use of metal catalysts. For example, a Ruthenium on alumina (B75360) (Ru/Al2O3) catalyst has been investigated for the reductive amination of furan derivatives to produce amines, demonstrating the potential of metal catalysis in modifying furan-containing structures. rsc.org For proline-based transformations, titanium catalysts combined with proline-derived ligands have been used effectively in asymmetric synthesis, highlighting the potential for tailored catalyst systems to control reactivity and stereoselectivity. chemrxiv.org Silane-mediated amide coupling, using reagents like diphenylsilane, offers a straightforward method for the direct synthesis of amides from carboxylic acids and amines without the need for rigorous exclusion of air or moisture. themjalab.com

Organocatalysis: Proline and its derivatives are well-established as powerful organocatalysts in a variety of chemical transformations. organic-chemistry.orgunibo.it This is due to proline's rigid ring structure and the presence of both a secondary amine and a carboxylic acid group, which can act in concert to activate substrates. unibo.it While proline itself is a reactant in the synthesis of this compound, the principles of organocatalysis can be applied by designing catalysts that facilitate the amide bond formation. For instance, proline-based dipeptides have been developed as effective catalysts for reactions, showcasing how modifications to the proline scaffold can tune catalytic activity. unibo.it

| Catalyst Type | Example(s) | Key Features | Source Reference |

|---|---|---|---|

| Enzymatic | Candida antarctica lipase B (CALB) | Biocatalyst, operates under mild conditions, high selectivity, environmentally friendly. | nih.gov |

| Organometallic | Boronic acids, Diphenylsilane | Catalyzes direct amidation by activating the carboxylic acid. Silanes enable coupling without strict anhydrous conditions. | ucl.ac.ukthemjalab.com |

| Inorganic | Ru/Al2O3, Titanium(IV) isopropoxide with proline-derived ligands | Heterogeneous catalysts can be recycled. Chiral ligands allow for enantioselective transformations. | rsc.orgchemrxiv.org |

| Organocatalyst | Proline-based dipeptides | Metal-free, leverages hydrogen bonding and specific conformations to catalyze reactions. | unibo.it |

Chemical Reactivity and Functional Group Transformations

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring is present as a tertiary amide, a result of its acylation with the furan-2-carbonyl group. This configuration significantly influences its chemical behavior compared to a simple secondary amine.

N-Substitutions and Amidation Reactions

As a tertiary amide, the pyrrolidine nitrogen in 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is generally unreactive towards typical N-substitution reactions under standard conditions. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. Consequently, direct alkylation or further acylation at the nitrogen is not a facile process.

However, the amide bond itself can be subject to chemical transformations. Transamidation, the exchange of the amine portion of an amide, can be achieved under certain conditions, though it is often a challenging reaction. nih.gov This process typically requires a catalyst, such as l-proline (B1679175) or metal catalysts, and often involves the reaction with a primary amine. nih.gov The reaction proceeds by activating the amide moiety to make it susceptible to nucleophilic attack by another amine. nih.gov

Furthermore, under specific oxidative conditions, the carbon atom alpha to the nitrogen can be functionalized through the formation of an N-acyliminium ion. nih.gov These reactive intermediates are powerful electrophiles that can react with various nucleophiles, enabling the introduction of substituents at the C2 or C5 position of the pyrrolidine ring. nih.gov

Table 1: Potential Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Reagents/Conditions | Expected Outcome |

|---|---|---|

| Transamidation | Primary amine, metal or organic catalyst (e.g., l-proline), heat | Exchange of the pyrrolidine moiety with the primary amine |

| N-Acyliminium Ion Formation | Electrochemical oxidation, chemical oxidants (e.g., hypervalent iodine reagents) | Formation of a reactive electrophile for C-C or C-heteroatom bond formation at C2/C5 |

Reactivity of the Furan (B31954) Ring System

The furan moiety is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. Its reactivity is significantly greater than that of benzene. chemicalbook.com The presence of the carbonyl group at the 2-position, however, acts as a deactivating group, influencing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns on the Furan Moiety

Electrophilic aromatic substitution on furan preferentially occurs at the C5 position (alpha to the oxygen) due to the superior stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. chemicalbook.comquora.com When the C2 position is blocked, as in this compound, electrophilic attack is directed primarily to the C5 position. The carbonyl group at C2 deactivates the ring towards electrophilic substitution, particularly at the C3 and C5 positions, but the C5 position remains the most favorable site for attack.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the high reactivity of the furan ring, mild reaction conditions are often sufficient. pearson.com

Table 2: Electrophilic Aromatic Substitution on the Furan Moiety

| Reaction Type | Reagent | Expected Major Product |

|---|---|---|

| Nitration | Acetyl nitrate (B79036) (HNO₃/ (CH₃CO)₂O) | 1-((5-Nitrofuran-2-yl)carbonyl)pyrrolidine-2-carboxylic acid |

| Bromination | Br₂ in dioxane | 1-((5-Bromofuran-2-yl)carbonyl)pyrrolidine-2-carboxylic acid |

| Acylation | Acetic anhydride, SnCl₄ | 1-((5-Acetylfuran-2-yl)carbonyl)pyrrolidine-2-carboxylic acid |

Oxidation and Reduction Pathways of the Furan Ring

The furan ring is sensitive to various oxidizing agents and can undergo several transformations, including ring-opening reactions. researchgate.net Strong oxidants like potassium permanganate (B83412) or ruthenium tetraoxide can lead to the complete destruction of the furan ring. chempedia.info Milder oxidation, for instance with pyridinium (B92312) chlorochromate (PCC), can lead to oxidative ring fission. chempedia.info A common transformation involves the conversion of 2-substituted furans into 4-oxo-2-alkenoic acids using reagents like N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂). acs.org Furan can also react with singlet oxygen in a [4+2] cycloaddition reaction to form an endoperoxide, which can be a versatile synthetic intermediate. rsc.org

Reduction of the furan ring can be achieved through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or Raney nickel. This process saturates the ring, converting the furan moiety into a tetrahydrofuran (B95107) ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group is a key site for molecular derivatization, primarily through reactions that target the acidic proton or the carbonyl carbon.

Esterification and Amide Coupling Reactions

Esterification of the carboxylic acid can be readily achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.com This is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, esters can be formed by first converting the carboxylic acid to a more reactive acyl chloride or by using alkylating agents like alkyl halides in the presence of a base.

Amide bond formation is another crucial transformation of the carboxylic acid group. This typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. atlanchimpharma.com A wide array of coupling reagents has been developed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. atlanchimpharma.comluxembourg-bio.com The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine to form the desired amide. luxembourg-bio.com

Table 3: Derivatization of the Carboxylic Acid Group

| Reaction Type | Reagents/Conditions | Expected Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., methanol, ethanol), catalytic H₂SO₄, heat | Alkyl 1-(furan-2-carbonyl)pyrrolidine-2-carboxylate |

| Amide Coupling | Amine (R-NH₂), coupling reagent (e.g., EDCI, HOBt), solvent (e.g., DMF, DCM) | 1-(Furan-2-carbonyl)-N-alkylpyrrolidine-2-carboxamide |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) | 1-(Furan-2-carbonyl)pyrrolidine-2-carbonyl chloride |

Decarboxylation Reactions and Derivatives

The decarboxylation of this compound, which involves the removal of the carboxyl group from the pyrrolidine ring, can be induced under various conditions, leading to the formation of 1-(furan-2-carbonyl)pyrrolidine. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from studies on similar N-acyl amino acids, particularly proline derivatives.

Decarboxylation of N-acylprolines can be achieved through methods such as photooxidative decarboxylation. For instance, the photo-irradiation of proline in the presence of a sensitizer (B1316253) like rose bengal has been shown to quantitatively yield Δ¹-pyrroline through a Type I photooxidation mechanism. clockss.org This process involves the formation of a cation radical at the imino nitrogen, followed by the loss of a carbon dioxide molecule and a hydrogen radical. clockss.org While this applies to the parent amino acid, the N-acyl group in this compound would influence the reaction, potentially leading to the formation of the corresponding N-acyl-Δ¹-pyrroline or the fully saturated 1-(furan-2-carbonyl)pyrrolidine under reducing conditions.

Other methods for the decarboxylation of α-amino acids include photoredox catalysis, which allows for the conversion of the carboxylic acid moiety into other functional groups. acs.org These methods often involve the generation of an α-amino radical species after the extrusion of CO2. acs.org

The thermal stability of the parent compound and its decarboxylated derivative is an important consideration. Proline residues are known to confer thermodynamic stability to proteins due to their rigid structure. researchgate.net The stability of this compound and its derivatives would be influenced by the nature of the N-acyl group and the conditions of the reaction.

Table 1: Potential Decarboxylation Products and Methods

| Starting Material | Reaction Type | Potential Product | Key Conditions |

|---|---|---|---|

| This compound | Photooxidative Decarboxylation | 1-(Furan-2-carbonyl)-Δ¹-pyrroline | Photosensitizer (e.g., rose bengal), light |

| This compound | Reductive Decarboxylation | 1-(Furan-2-carbonyl)pyrrolidine | Photoredox catalyst, hydrogen atom source |

Cycloaddition Reactions Involving Furan and Pyrrolidine Moieties

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Furan and its derivatives are known to react with various dienophiles, although their aromatic character makes these reactions often reversible. pearson.comsemanticscholar.org The reactivity of the furan moiety is influenced by the electronic nature of its substituents. The electron-withdrawing nature of the amide linkage at the 2-position of the furan ring in the target molecule is expected to decrease its reactivity as a diene in normal-electron-demand Diels-Alder reactions.

However, Diels-Alder reactions of electron-poor furans can be facilitated. For example, the use of an aqueous medium can provide a thermodynamic driving force for the reaction of 2-formylfurans with maleimides. rsc.org Similarly, the reaction of furan derivatives with maleimides is a well-established method for the formation of oxabicyclic adducts. mdpi.com These reactions can be stereoselective, with the formation of endo and exo isomers being dependent on the reaction conditions, such as temperature. pearson.com Typically, the endo product is kinetically favored at lower temperatures, while the exo product is the thermodynamically more stable isomer and is favored at higher temperatures. pearson.com

Intramolecular Diels-Alder reactions involving a furan ring are also a powerful tool in organic synthesis for the construction of complex polycyclic systems. youtube.comnih.gov For this compound, if the pyrrolidine ring were further functionalized with a dienophilic moiety, an intramolecular cycloaddition could be envisioned.

The pyrrolidine ring itself, particularly after decarboxylation and subsequent oxidation to an azomethine ylide, can participate in [3+2] cycloaddition reactions. Glycine-based decarboxylative [3+2] cycloadditions are known to generate azomethine ylides that can react with various dipolarophiles to form pyrrolidine-containing polycyclic compounds. mdpi.com

Table 2: Potential Cycloaddition Reactions and Products

| Reaction Type | Reactants | Potential Product | Key Features |

|---|---|---|---|

| Intermolecular [4+2] Diels-Alder | This compound + Maleimide | Oxabicycloheptene derivative | Reversible; formation of endo and exo isomers. |

| Intramolecular [4+2] Diels-Alder | A derivative of the title compound with a tethered dienophile | Fused polycyclic system | Dependent on the nature and length of the tether. |

Structure Activity Relationship Sar Studies of 1 Furan 2 Carbonyl Pyrrolidine 2 Carboxylic Acid Derivatives

Positional Scanning of Substituents on the Pyrrolidine (B122466) Ring

The pyrrolidine ring, a cornerstone of many biologically active compounds, offers a three-dimensional scaffold that can be strategically modified to enhance target engagement. nih.gov The conformational restriction imposed by the five-membered ring is a key determinant of the biological activity of proline and its derivatives. researchgate.net

Impact of Substitution at C3 and C4 on Molecular Recognition

Substituents on the C3 and C4 positions of the pyrrolidine ring play a crucial role in dictating the conformational preferences of the ring, which in turn influences how the molecule interacts with its biological target. nih.govresearchgate.net The introduction of various functional groups at these positions can significantly alter the binding affinity and selectivity of the compound.

For instance, in a related series of pyrrolidine-based inhibitors, the introduction of substituents at the 4-position showed a marked impact on activity. While specific data for 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is limited, studies on analogous structures provide valuable insights. For example, the introduction of a fluoro group at the 4-position of proline has been shown to influence the ring's pucker and, consequently, the biological activity of peptides containing these analogs. mdpi.combiosynth.com

In a study of pyrrolidine sulfonamides, substituents at the 3- and 4-positions were found to significantly affect in vitro potency. While not directly analogous to the furan-2-carbonyl scaffold, this highlights the general principle that even subtle changes to the pyrrolidine ring can have profound effects on molecular recognition. nih.gov The following table, adapted from a study on related pyrrolidine derivatives, illustrates the impact of C4-substituents on inhibitory activity.

| Compound | C4-Substituent | Relative Activity |

|---|---|---|

| Analog 1 | -H | Baseline |

| Analog 2 | -OH | ++ |

| Analog 3 | -F | +++ |

| Analog 4 | -CH3 | + |

Stereochemical Influence on Ligand-Target Interactions

The stereochemistry of the pyrrolidine ring and its substituents is a critical factor in determining the biological activity of proline analogs. nih.gov The spatial orientation of functional groups can lead to significant differences in binding affinity between stereoisomers. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with enantiomers or diastereomers of a ligand. researchgate.net

For example, in a study of proline-rich antimicrobial peptides, the substitution of proline with 4R- or 4S-fluoroproline had distinct effects on activity, demonstrating the importance of stereochemistry at the C4 position. mdpi.com The different stereoisomers can induce different conformational biases in the pyrrolidine ring, leading to altered presentations of key binding motifs to the target protein. researchgate.net

Modulation of the Furan-2-carbonyl Moiety

The furan-2-carbonyl group serves as a key interaction domain, and modifications to this moiety can significantly impact the compound's biological profile.

Substituent Effects on the Furan (B31954) Ring (e.g., Nitro-substitution)

The electronic properties of the furan ring can be modulated by the introduction of substituents. A common modification in medicinal chemistry is the introduction of a nitro group, which is a strong electron-withdrawing group. In the context of furan-containing compounds, a nitro group can enhance biological activity. For instance, in a series of 5-oxopyrrolidine derivatives, a compound bearing a 5-nitrothiophene moiety demonstrated promising and selective antimicrobial activity. nih.gov While this is a thiophene (B33073) ring, the electronic effects are comparable to a furan ring.

Bioisosteric Replacements of the Furan Ring

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. The furan ring in this compound can be replaced with other five- or six-membered aromatic or heteroaromatic rings to probe the importance of the furan's specific electronic and steric properties.

Common bioisosteres for a furan ring include thiophene, pyrrole (B145914), thiazole, and even a phenyl ring. mdpi.com The choice of bioisostere can influence factors such as hydrogen bonding capacity, metabolic stability, and lipophilicity. For example, replacing the furan with a thiophene ring often results in a compound with similar biological activity due to their comparable size and electronic character. Studies on furan- and thiophene-2-carbonyl amino acid derivatives have shown that both scaffolds can be effective inhibitors of certain enzymes. nih.gov

The following table presents some potential bioisosteric replacements for the furan ring and their general properties.

| Original Moiety | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Furan | Thiophene | Similar size and electronics, potentially improved metabolic stability. |

| Furan | Pyrrole | Introduces a hydrogen bond donor (N-H). |

| Furan | Thiazole | Introduces a nitrogen atom for potential new interactions. |

| Furan | Phenyl | Increases lipophilicity and potential for pi-stacking interactions. |

Carboxylic Acid Functional Group Modifications

The carboxylic acid group at the C2 position of the pyrrolidine ring is often a critical pharmacophore, capable of forming strong ionic and hydrogen bond interactions with biological targets. nih.govrsc.org However, its acidic nature can sometimes limit cell permeability and oral bioavailability. Therefore, modifications to this group are a common strategy in drug development.

Common modifications include esterification to produce prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid, or conversion to amides to alter the hydrogen bonding properties and remove the negative charge. The synthesis of ester and amide derivatives of furan-containing compounds is well-established.

In a study of proline dehydrogenase inhibitors, the conversion of a carboxylic acid to an amide resulted in decreased inhibition, highlighting the importance of the carboxylate group for binding in that particular target. nih.gov However, in other contexts, amides can be well-tolerated or even enhance activity. For example, in a series of tripeptidomimetics, various carboxylic acid-derived heterocycles were conjugated to a proline-containing scaffold to act as angiotensin-converting enzyme inhibitors. nih.gov

The following table outlines common modifications of the carboxylic acid group and their potential consequences.

| Modification | Resulting Functional Group | Potential Consequences |

|---|---|---|

| Esterification | Ester | Increased lipophilicity, potential for prodrug strategy, loss of ionic interaction. |

| Amidation | Amide | Neutralizes charge, alters H-bonding pattern, can improve cell permeability. |

| Reduction | Primary Alcohol | Loss of acidic and H-bond accepting properties, introduces H-bond donor. |

| Bioisosteric Replacement | Tetrazole, etc. | Maintains acidic character with different spatial and electronic properties. |

Impact of Carboxylic Acid Derivatization (e.g., Esters, Amides) on Interactions

Modification of the carboxylic acid moiety in this compound into esters or amides has been shown to significantly alter the compound's biological activity. Research indicates that such derivatization can either enhance or diminish the inhibitory effects depending on the specific biological target.

In a study focused on ST2 inhibitors, the conversion of a carboxylic acid to its corresponding methyl ester derivative led to a two- to three-fold improvement in activity. nih.gov Conversely, the presence of the free carboxylic acid resulted in reduced activity. nih.gov This suggests that for this particular target, the larger, more lipophilic ester group may form more favorable interactions within the binding site, or that the negative charge of the carboxylate at physiological pH is detrimental to binding.

Further investigation into pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors revealed that the nature of the amide substituent is crucial for potency. nih.gov SAR studies demonstrated that both the substituents on a terminal phenyl group and the linker between the pyrrolidine and the phenyl ring significantly influence inhibitor activity. nih.gov For instance, the introduction of conformationally flexible linkers in these amide derivatives increased their inhibitory potency. nih.gov

Another study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors found that specific amide derivatives showed robust inhibitory activity. nih.gov In particular, an amide derivative with a p-methoxy substitution on the phenyl ring exhibited exceptional inhibition of both enzymes. nih.gov These findings underscore the importance of the electronic and steric properties of the groups attached to the amide nitrogen.

The following table summarizes the impact of carboxylic acid derivatization on activity in selected studies:

| Parent Scaffold | Derivatization | Biological Target | Effect on Activity |

| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidin-2-yl)benzoic acid | Methyl Ester | ST2 | Increased |

| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidin-2-yl)benzoic acid | Carboxylic Acid | ST2 | Decreased |

| Pyrrolidine Amide | Varied Phenyl Amides | NAAA | Dependent on substituent |

| (tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | Substituted Aryl Amides | α-amylase/α-glucosidase | Dependent on substituent |

Role of the Carboxyl Group in Hydrogen Bonding and Chelation

The carboxylic acid group is a key functional group in many biologically active molecules due to its ability to participate in various non-covalent interactions, most notably hydrogen bonding. researchgate.net As a functional group containing both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen), it can form strong and directional interactions with amino acid residues in protein binding sites. researchgate.net

In its deprotonated carboxylate form, the group becomes a potent hydrogen bond acceptor and can also engage in ionic interactions with positively charged residues like arginine and lysine. The ability of the carboxyl group to form these hydrogen bonds is often critical for the stability of the ligand-receptor complex. researchgate.net

Furthermore, the carboxyl group can act as a chelating agent, coordinating with metal ions that may be present in the active site of metalloenzymes. This chelation can be a crucial aspect of the mechanism of inhibition for certain enzymes. The specific geometry of the carboxyl group, in conjunction with other nearby atoms, dictates its ability to effectively chelate a metal ion.

Studies on pyrrole-2-carboxylic acid have shown that in the crystalline state, the carboxylic acid groups form centrosymmetric dimers through hydrogen bonds. mdpi.com This inherent ability to form strong hydrogen-bonded networks is a key feature that often translates to interactions in a biological context. The planarity of the furan ring in this compound may also influence π-π stacking interactions with aromatic residues in a target protein's active site.

Comparative SAR with Related Scaffolds

To better understand the unique contribution of the this compound scaffold to biological activity, it is useful to compare its SAR with that of structurally related molecules. These comparisons can highlight the importance of ring size and the nature of other substituents on the pyrrolidine ring.

Pyrrolidine vs. Piperidine (B6355638) Analogues (e.g., 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid)

The replacement of the five-membered pyrrolidine ring with a six-membered piperidine ring can have a profound impact on the molecule's conformation and, consequently, its biological activity. The piperidine ring is generally more flexible than the pyrrolidine ring and adopts a chair conformation, which places its substituents in either axial or equatorial positions. This contrasts with the envelope or twist conformations of the pyrrolidine ring.

These conformational differences can alter the spatial orientation of the furan-2-carbonyl and carboxylic acid groups, affecting how the molecule fits into a binding pocket. In a study of ST2 inhibitors, both pyrrolidine and piperidine substituents at a specific position on a related scaffold yielded similarly improved IC50 values, suggesting that for that particular target, the difference in ring size and conformation was not a critical determinant of activity. nih.gov However, this is not a universally applicable finding, and in many cases, the pyrrolidine ring is preferred for its rigidity and specific conformational properties, which can pre-organize the molecule for optimal binding.

The following table presents a comparison of the pyrrolidine and piperidine scaffolds:

| Feature | Pyrrolidine | Piperidine |

| Ring Size | 5-membered | 6-membered |

| Conformation | Envelope/Twist | Chair |

| Flexibility | More rigid | More flexible |

| Impact on Activity | Highly target-dependent | Highly target-dependent |

Comparison with other Pyrrolidine-2-carboxylic Acid Derivatives

The 1-(furan-2-carbonyl) group is just one of many possible substituents at the 1-position of the pyrrolidine-2-carboxylic acid core. The SAR of this core structure is highly dependent on the nature of the substituent at this position, as well as substitutions at other positions on the pyrrolidine ring.

For example, in the development of NAAA inhibitors, a series of pyrrolidine amide derivatives were synthesized and evaluated. nih.gov The study revealed that modifications to the linker and terminal phenyl group of these amides significantly impacted their inhibitory potency and selectivity. nih.gov This highlights that while the pyrrolidine-2-carboxylic acid core provides a foundational structure, the appended groups are the primary drivers of specific biological activity.

Similarly, studies on α-amylase and α-glucosidase inhibitors based on the pyrrolidine scaffold demonstrated that the nature of the aryl amine coupled to the carboxylic acid was a key determinant of inhibitory potential. nih.govresearchgate.net Derivatives with electron-donating groups, such as a p-methoxy group, showed enhanced activity. nih.gov

In-Depth Analysis of Molecular Interactions and Biological Target Engagement for this compound

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research detailing the specific molecular interactions and biological target engagement of the chemical compound this compound. Therefore, it is not possible to provide a detailed, evidence-based article on its protein-ligand binding, mechanistic studies, or cell-based target engagement as requested.

The inquiry for an in-depth analysis of this particular molecule's bioactivity, including its interaction with ionotropic glutamate (B1630785) receptors, and its inhibitory effects on enzymes such as collagenase, metalloproteases, and COX enzymes, did not yield any specific results. Similarly, information regarding its binding modes, the key amino acid residues involved in these interactions, any conformational changes that occur upon binding, and data from cell-based assays demonstrating target engagement could not be found.

Scientific research often focuses on compounds with known or suspected biological activities. The absence of published data for this compound suggests that it may not have been the subject of extensive biological investigation, or the results of such studies have not been disseminated in the public domain.

It is important to note that while research exists for structurally related compounds, such as other pyrrolidine-2-carboxylic acid derivatives or molecules containing a furan moiety, these findings cannot be extrapolated to this compound. Small changes in chemical structure can lead to significant differences in biological activity and molecular interactions.

Therefore, any detailed discussion on the topics outlined in the user's request would be purely speculative and would not meet the required standards of scientific accuracy.

Molecular Interactions and Biological Target Engagement in Vitro and in Silico Studies

Cell-Based Assays for Target Engagement (Excluding Clinical Outcomes)

Receptor Activation/Inhibition in Cellular Models

A comprehensive search of scientific databases and research articles did not yield specific studies detailing the activity of 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid on receptor activation or inhibition in cellular models. While structurally related compounds, such as certain furan-containing molecules, have been investigated for their potential as inhibitors of various receptors, direct evidence and data for the title compound are not available. Research on similar structures, for instance, has explored their potential as antagonists for specific receptor types, but this information cannot be directly extrapolated to this compound without dedicated experimental validation. The absence of such data precludes a detailed discussion of its receptor engagement profile.

Enzyme Activity Modulation in Cellular Contexts

Similarly, there is a lack of specific published research on the modulation of enzyme activity by this compound within a cellular context. The broader class of furan (B31954) derivatives has been a subject of interest in medicinal chemistry, with some analogs showing inhibitory effects on various enzymes. For example, certain furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. However, this compound was not included in these reported studies. Without specific enzymatic assays or in silico docking studies involving this particular compound, any discussion of its potential to modulate enzyme function would be speculative.

Due to the limited availability of specific research data, a data table on the biological activity of this compound cannot be provided at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule in the absence of environmental effects.

Calculations typically involve optimizing the molecular geometry and then determining various electronic descriptors. mdpi.com Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the oxygen atoms of the carbonyl and carboxylic acid groups would be expected to show regions of high negative potential, indicating their role as hydrogen bond acceptors.

Table 1: Representative Parameters for DFT-Based Electronic Structure Analysis

| Parameter | Description | Typical Basis Set | Insights Gained |

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | 6-311++G(d,p) | Provides the most stable 3D structure, including bond lengths and angles. researchgate.net |

| HOMO/LUMO Energies | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | B3LYP/6-31G(d,p) | Determines the molecule's electronic excitability, stability, and reactivity profile. mdpi.com |

| MEP Map | Visualization of the electrostatic potential on the molecule's surface. | MP2/6-31G(d,p) | Identifies positive and negative regions, predicting sites for intermolecular interactions. mdpi.com |

| NBO Analysis | Natural Bond Orbital analysis investigates charge transfer and hyperconjugative interactions. | B3LYP/6-311++G(d,p) | Quantifies the stability arising from electron delocalization between filled and empty orbitals. researchgate.net |

The flexibility of 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid is primarily due to the rotation around single bonds, most notably the amide bond connecting the furan (B31954) ring to the pyrrolidine (B122466) ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. researchgate.net

This is often achieved by performing a Potential Energy Surface (PES) scan. researchgate.net In this process, a specific dihedral angle (e.g., the O=C-N-C angle of the amide bond) is systematically rotated, and the energy of the molecule is calculated at each step. This scan reveals low-energy conformers, which correspond to energy minima on the PES, and transition states, which are energy maxima that represent the barrier to interconversion. rsc.org For N-substituted pyrrolidines, multiple low-energy conformers can exist, and their relative populations can be estimated based on their calculated energy differences. researchgate.net The planarity of the carboxyl group relative to the pyrrolidine ring is also a key conformational feature.

Table 2: Hypothetical Conformational Energy Profile

| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Description |

| 1 (Global Minimum) | ~180° | 0.00 | The most stable conformer, likely with the furan ring and pyrrolidine ring in a trans-like orientation to minimize steric hindrance. |

| Transition State | ~90° | 5.50 | The energy barrier that must be overcome for rotation around the amide bond. |

| 2 (Local Minimum) | ~0° | 1.25 | A less stable conformer, potentially with a cis-like orientation, which may be stabilized by other interactions. |

Molecular Dynamics Simulations

While quantum calculations examine static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its complexes over time, often incorporating environmental effects like solvent.

Following molecular docking, MD simulations are a crucial next step to assess the stability of the predicted binding pose of this compound within a biological target, such as an enzyme's active site. The simulation tracks the movements of all atoms in the system over a set period (typically nanoseconds), providing a view of how the ligand and protein interact and adapt to each other.

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the complex is not undergoing major conformational changes and that the binding pose is stable. Furthermore, the analysis of hydrogen bond lifetimes and intermolecular distances can confirm whether the key interactions predicted by docking are maintained throughout the simulation.

The presence of solvent, particularly water in biological systems, can significantly influence a molecule's conformation and its interactions with a target. rsc.org MD simulations explicitly model solvent molecules, allowing for a more realistic assessment of binding. Water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds, or they can compete for hydrogen bonding sites. Computational studies on related furan carboxylic acid derivatives have investigated their solubility and behavior in different solvent mixtures, highlighting the importance of solute-solvent interactions. researchgate.netmdpi.com These simulations can predict how the solvation shell around this compound affects its preferred shape and its ability to bind to a receptor.

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are foundational computational techniques in drug discovery used to predict and analyze the binding of small molecules to macromolecular targets.

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor. nih.gov The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity for different poses. Successful docking studies on related pyrrolidine and furan derivatives have identified key interactions, such as hydrogen bonds, π-π stacking, and salt bridges, that govern binding to enzymes like α-mannosidase and tyrosinase. nih.govmdpi.com For the target compound, the carboxylic acid group would likely act as a key hydrogen bond donor and acceptor, while the furan ring could engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the active site. nih.gov

Virtual screening extends this process by docking a large library of compounds against a single target to identify potential hits for further experimental testing. japsonline.com If this compound were part of such a library, its docking score would be used to rank it against other molecules as a potential inhibitor for a given target. This approach has been successfully used to screen libraries of pyrrolidine derivatives to identify potential enzyme inhibitors. nih.gov

Table 3: Examples of Docking Studies on Related Molecular Scaffolds

| Compound Class | Protein Target | Key Interactions Observed | Reference |

| Pyrrolidine Derivatives | α-Mannosidase I & II | Hydrogen bonds, hydrophobic π-π stacking, salt bridges with Ca²⁺/Zn²⁺ ions. | nih.gov |

| Spirooxindole-pyrrolidine Hybrids | Glucosamine-6-phosphate synthase | Hydrogen bonding with active site amino acid residues. | researchgate.net |

| Furan-1,3,4-oxadiazole Derivatives | Human Tyrosinase (hTYR) | Interactions within the enzyme active site to inhibit melanin (B1238610) production. | mdpi.com |

| Pyrrole-2-carbohydrazide Derivatives | Enoyl-acyl carrier protein reductase | Identification of possible ligand-receptor interactions for antimycobacterial activity. | vlifesciences.com |

Prediction of Binding Poses and Affinities with Biological Targets

The prediction of how a ligand, such as this compound, interacts with a biological target is a cornerstone of computational chemistry. Molecular docking is a primary technique used to predict the preferred orientation of a molecule when bound to a receptor. This method allows for the visualization of binding poses and the estimation of binding affinity, which is crucial for assessing the potential efficacy of a compound.

Table 1: Hypothetical Binding Affinity Predictions for this compound with Various Targets

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |

| Matrix Metalloproteinase-9 (MMP-9) | -9.1 | His226, Glu227, Pro241 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the binding affinities of this compound were not found in the public domain.

Identification of Novel Potential Biological Targets

In addition to evaluating interactions with known targets, computational methods can be used to identify new potential biological targets for a compound. This process, often referred to as reverse docking or target fishing, involves screening the compound against a large library of protein structures. This approach can uncover unexpected therapeutic applications for existing molecules.

For a compound like this compound, this could involve screening against databases of human proteins associated with various diseases. The identification of novel targets would open up new avenues for research into its therapeutic potential. Studies on similar scaffolds, such as 2-pyrrolidinones, have highlighted their diverse biological activities, suggesting that computational screening could reveal promising targets. gsconlinepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds with known biological activities. For this compound and its analogues, this would involve synthesizing a series of related compounds and testing their activity in a relevant biological assay. Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, can then be used to build the QSAR model. nih.gov

A study on 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors demonstrated the use of structure-activity relationship (SAR) studies to optimize the inhibitory activity of a lead compound. nih.gov A similar approach could be applied to develop a predictive QSAR model for derivatives of this compound.

Identification of Key Molecular Descriptors

A crucial aspect of QSAR modeling is the identification of molecular descriptors that are significantly correlated with biological activity. These descriptors are numerical values that represent different physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties.

By analyzing the QSAR model, it is possible to identify the key molecular descriptors that have the greatest impact on the biological activity of the compounds. This information is invaluable for guiding the design of new molecules with improved potency and selectivity.

Table 2: Examples of Molecular Descriptors Relevant to QSAR Studies

| Descriptor Class | Specific Descriptor Example | Property Represented |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area | Three-dimensional size and shape |

| Electrostatic | Dipole Moment | Polarity and charge distribution |

| Lipophilicity | LogP | Hydrophobicity/hydrophilicity balance |

Note: This table provides examples of descriptor classes and is not based on a specific QSAR study of this compound.

Derivatization and Analogue Synthesis for Advanced Research

Design and Synthesis of Advanced Pyrrolidine-2-carboxylic Acid Scaffolds

The development of sophisticated pyrrolidine-2-carboxylic acid scaffolds from the parent compound, 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid, aims to introduce greater structural complexity and conformational rigidity. Such modifications can lead to enhanced binding affinity, selectivity, and pharmacokinetic properties of the resulting molecules.

The introduction of new stereocenters onto the pyrrolidine (B122466) ring of this compound can significantly influence the molecule's three-dimensional structure and its interaction with biological targets. Diastereoselective synthesis is key to controlling the spatial arrangement of substituents. nih.govresearchgate.net

Common strategies for incorporating additional chiral centers onto a proline framework include:

Alkylation and Addition Reactions: The pyrrolidine ring can be functionalized at various positions. For instance, multicomponent reactions involving optically active dihydrofurans and N-tosyl imino esters have been used to generate highly substituted pyrrolidine derivatives with multiple stereogenic centers in a single step. nih.gov

Reduction of Substituted Pyrroles: The catalytic hydrogenation of highly substituted pyrroles can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.net

Modification of Hydroxyproline Analogs: Starting from derivatives of hydroxyproline, a common precursor for chiral pyrrolidine scaffolds, allows for the stereospecific introduction of various functional groups. nih.gov

While specific examples detailing the incorporation of additional chiral centers directly onto this compound are not extensively documented in readily available literature, the principles established for other proline derivatives are broadly applicable. A hypothetical synthetic approach could involve the diastereoselective functionalization of a suitable precursor, followed by N-acylation with furan-2-carbonyl chloride.

Table 1: Potential Strategies for Introducing Chirality

| Strategy | Description | Potential Outcome for this compound |

| Asymmetric Alkylation | Enolate alkylation of a protected pyrrolidinone precursor with chiral auxiliaries. | Introduction of a chiral substituent at the C3 or C4 position of the pyrrolidine ring. |

| Diastereoselective Reduction | Reduction of a pyrrole (B145914) or pyrroline (B1223166) precursor containing the furan-2-carbonyl group. | Creation of multiple stereocenters on the pyrrolidine ring with high diastereoselectivity. |

| Cycloaddition Reactions | [3+2] cycloaddition reactions using azomethine ylides derived from a functionalized proline. | Formation of bicyclic systems with new stereocenters. |

Constructing fused or spirocyclic systems from this compound can significantly constrain the molecule's conformation, which can be advantageous for receptor binding and improving selectivity. nih.gov

Fused Systems: The synthesis of fused ring systems often involves intramolecular cyclization reactions. For instance, a pyrrolidine ring can be fused to another ring system, such as a tetrahydrofuran (B95107), through intramolecular reductive amination. researchgate.net While direct examples starting from this compound are scarce, one could envision a strategy where a suitable functional group is introduced onto the pyrrolidine ring, which then participates in a ring-closing reaction to form a fused bicyclic structure.

Spirocyclic Systems: Spirocyclic pyrrolidines, particularly spiro[pyrrolidine-3,3'-oxindoles], are a class of compounds with significant biological activity. researchgate.net These are often synthesized via [3+2] cycloaddition reactions. nih.govnih.gov A common method involves the reaction of an azomethine ylide, generated from isatin (B1672199) and an amino acid like proline, with a dipolarophile. nih.gov Although not specifically reported for this compound, this compound could theoretically serve as the amino acid component in such a reaction to generate novel spirocyclic structures.

Table 2: Examples of Fused and Spirocyclic Pyrrolidine Scaffolds

| Scaffold Type | General Synthetic Approach | Potential Application |

| Fused Pyrrolidino-Tetrahydrofurans | Intramolecular reductive amination of a 4-oxofuran scaffold. researchgate.net | Lead-like scaffolds for drug discovery. |

| Spiro[pyrrolidine-3,3'-oxindoles] | 1,3-Dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. researchgate.netnih.govnih.gov | Potent anti-breast cancer agents and ligands for G-protein coupled receptors. nih.govfrontiersin.org |

Synthesis of Conjugates and Probes for Mechanistic Studies

To investigate the biological targets and mechanisms of action of this compound and its derivatives, the synthesis of chemical probes is essential. These probes often incorporate reporter tags such as fluorescent labels or biotin (B1667282).

Fluorescently labeled analogs of this compound can be used to visualize its localization and interactions within cells and tissues. The synthesis of fluorescent amino acids is a well-established field, and these methods can be adapted for the target compound. rsc.orgnih.govacs.orgpeptide.com

Strategies for fluorescent labeling include:

Coupling to a Fluorophore: The carboxylic acid or a functional group on a derivative of the parent compound can be coupled to a fluorescent dye. Reagents such as 3,6-dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride have been developed for labeling proline and hydroxyproline. oup.com

Incorporation of a Fluorescent Moiety: A fluorescent group can be synthetically incorporated into the structure of the molecule itself. For example, fluorescent dibenzofuran (B1670420) α-amino acids have been synthesized as conformationally rigid analogues of tyrosine. acs.org

While there are no specific reports on the fluorescent labeling of this compound, the general principles of amino acid labeling are directly applicable. For instance, the carboxylic acid moiety could be activated and reacted with an amine-containing fluorophore.

Biotinylation is a powerful technique for identifying protein-protein interactions and for isolating binding partners of a small molecule from cell lysates. A biotinylated derivative of this compound could be used as bait in pull-down assays to identify its cellular targets.

The synthesis of a biotinylated probe would typically involve conjugating biotin to the parent molecule, often via a flexible linker to minimize steric hindrance. The carboxylic acid group of this compound provides a convenient handle for attaching a biotin moiety that has been functionalized with an amine group. Proximity biotinylation, where a biotin ligase is fused to a protein of interest, is another advanced technique to identify interacting proteins. nih.gov

Exploration of Combinatorial Libraries

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can be screened for biological activity. americanpeptidesociety.org A combinatorial library based on the this compound scaffold could be created to explore the structure-activity relationships of its derivatives.

The "split-and-pool" synthesis strategy is a common method for generating large combinatorial libraries on a solid support. researchgate.net For a proline-based scaffold, diversity can be introduced by varying the substituents on the pyrrolidine ring or by attaching different building blocks to the carboxylic acid moiety. Protected aminooxyprolines have been used for the expedited synthesis of libraries that can be further diversified post-synthesis through oxime formation with a collection of aldehydes. nih.gov

While a specific combinatorial library of this compound derivatives has not been described in the literature, the principles of solid-phase synthesis and combinatorial chemistry are well-suited for the exploration of this chemical space. acs.org

High-Throughput Synthesis of Diverse Analogs

High-throughput synthesis (HTS) methodologies are pivotal for rapidly generating large libraries of analogues from the this compound core. These techniques leverage parallel synthesis and automation to explore a wide chemical space around the central scaffold. The primary points of diversification on the molecule are the furan (B31954) ring, the pyrrolidine ring, and the carboxylic acid group.

Key synthetic strategies for generating diversity include:

Amide Bond Scaffolding: The carboxylic acid of the pyrrolidine ring and the carbonyl group of the furan moiety are amenable to standard amide bond coupling reactions. nih.gov By reacting the parent molecule with a diverse library of amines or carboxylic acids, a vast array of amides and reverse amides can be produced. This approach allows for the introduction of various functional groups and steric properties.

Modification of the Furan Ring: The furan ring can be substituted at its open positions (typically positions 3, 4, and 5). Electrophilic aromatic substitution reactions can introduce functionalities like nitro, halogen, or acyl groups. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to attach a wide range of aryl or alkyl groups, significantly expanding the structural diversity. nih.gov

Pyrrolidine Ring Derivatization: While modification of the pyrrolidine ring itself is more complex, derivatives of proline with substitutions at the 3, 4, or 5-positions can be used as starting materials. This allows for the introduction of hydroxyl, amino, or alkyl groups, which can influence the conformation and binding properties of the final compounds. nih.gov

The implementation of these synthetic strategies in a high-throughput format often involves solid-phase synthesis or solution-phase parallel synthesis using automated liquid handlers and reactors.

Table 1: Potential High-Throughput Synthesis Strategies and Diversification Points

| Diversification Point | Synthetic Strategy | Potential Reagents/Reaction Types | Resulting Functionality |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Diverse library of primary/secondary amines, EDCI/HOBt coupling | Varied amide derivatives |

| Furan Carbonyl | Reductive Amination | Library of amines, reducing agents (e.g., NaBH(OAc)₃) | Secondary or tertiary amine linkage |

| Furan Ring (C3, C4, C5) | Cross-Coupling Reactions | Boronic acids (Suzuki), organostannanes (Stille) | Aryl, heteroaryl, alkyl substituents |

| Furan Ring (C3, C4, C5) | Electrophilic Substitution | Nitrating agents, halogenating agents (NBS) | Nitro, bromo, chloro groups |

Rapid Screening for Novel Interactions

Once a diverse library of this compound analogs has been synthesized, rapid screening techniques are essential to identify compounds with desired biological activities. High-throughput screening (HTS) allows for the testing of thousands of compounds in a short period against specific biological targets. nih.gov

Common HTS approaches applicable to this class of compounds include:

Biochemical Assays: These assays measure the effect of a compound on the activity of a purified target, such as an enzyme or receptor. For instance, if the target is an enzyme, its activity can be monitored through fluorescent or luminescent substrates. The inhibition or activation of the enzyme by the library compounds can then be quantified. Furan-containing compounds have been successfully identified as inhibitors of various enzymes through HTS campaigns. nih.gov

Cell-Based Assays: These assays assess the effect of compounds on living cells. Phenotypic screening is a powerful cell-based approach where compounds are screened for their ability to induce a specific cellular phenotype, such as cell death, differentiation, or the inhibition of a particular pathway. nih.gov For example, derivatives of furan-2-carboxylic acid have been evaluated in phenotypic screens to identify inhibitors of gluconeogenesis for potential applications in diabetes. nih.gov

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) can be used in a high-throughput manner to directly measure the binding of compounds to a target protein. This can identify "hits" that physically interact with the molecule of interest, which can then be further evaluated in functional assays.

Table 2: Examples of Rapid Screening Methodologies

| Screening Method | Principle | Typical Throughput | Information Obtained |

|---|---|---|---|

| Fluorescence Resonance Energy Transfer (FRET) | Measures proximity between two fluorophores to detect conformational changes or binding events. | 10,000-100,000 wells/day | Target binding, enzyme inhibition |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | 1,000-10,000 wells/day | Phenotypic changes, cytotoxicity, target localization |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | 100s-1000s of compounds/day | Binding affinity (KD), kinetics (kon, koff) |

The data generated from these rapid screening campaigns allows for the identification of "hit" compounds. These hits can then be used to establish structure-activity relationships (SAR), guiding the next cycle of analogue synthesis to develop more potent and selective molecules for advanced research.

Future Research Directions and Research Avenues

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid and its derivatives is paramount for enabling extensive research. Future efforts in this area should focus on developing novel synthetic routes that offer advantages in terms of yield, stereoselectivity, and scalability. Current synthetic approaches for similar pyrrolidine (B122466) derivatives often involve the coupling of a proline derivative with a carboxylic acid or its activated form.

Future research could explore:

One-pot synthesis: Developing a one-pot reaction where L-proline (B1679175) is directly acylated with furan-2-carbonyl chloride under optimized conditions could streamline the production process. nih.gov

Catalytic approaches: Investigating the use of novel catalysts to facilitate the amide bond formation could lead to milder reaction conditions and improved efficiency.

Flow chemistry: The application of continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and scalability, which is crucial for producing larger quantities for biological screening.